molecular formula C10H10N2O2 B1273539 3-Amino-3-(4-cyanophenyl)propanoic acid CAS No. 80971-95-5

3-Amino-3-(4-cyanophenyl)propanoic acid

Cat. No.: B1273539
CAS No.: 80971-95-5
M. Wt: 190.2 g/mol
InChI Key: JFPLLJRLBHIJPS-UHFFFAOYSA-N
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Description

3-Amino-3-(4-cyanophenyl)propanoic acid is an organic compound with the molecular formula C10H10N2O2 and a molecular weight of 190.20 g/mol It is characterized by the presence of an amino group, a cyanophenyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(4-cyanophenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of malonic acid with 4-cyanobenzaldehyde in the presence of ammonium acetate and methanol under reflux conditions . This method yields the desired product with a moderate yield.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3-(4-cyanophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

    Reduction: The cyanophenyl group can be reduced to form aminophenyl derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed:

    Oxidation: Nitro or imino derivatives.

    Reduction: Aminophenyl derivatives.

    Substitution: Various substituted amino derivatives.

Scientific Research Applications

3-Amino-3-(4-cyanophenyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: It can be used in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-cyanophenyl)propanoic acid is not well-documented. it is likely to interact with biological molecules through its amino and cyanophenyl groups, potentially affecting enzyme activity and protein function. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

  • 3-Amino-3-(4-ethylphenyl)propanoic acid
  • 3-Amino-3-(4-isopropylphenyl)propanoic acid
  • 3-Amino-3-(4-bromophenyl)propanoic acid
  • 3-(4-Cyanophenyl)propionic acid

Comparison: 3-Amino-3-(4-cyanophenyl)propanoic acid is unique due to the presence of the cyanophenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. The cyanophenyl group can participate in specific reactions that other substituents may not, making this compound valuable for certain applications in research and industry .

Properties

IUPAC Name

3-amino-3-(4-cyanophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c11-6-7-1-3-8(4-2-7)9(12)5-10(13)14/h1-4,9H,5,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPLLJRLBHIJPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30393932
Record name 3-amino-3-(4-cyanophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80971-95-5
Record name 3-amino-3-(4-cyanophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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